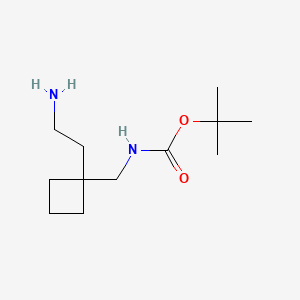
1-(Difluoromethyl)cycloheptan-1-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)cycloheptan-1-aminehydrochloride is a chemical compound with the molecular formula C8H15ClF2N It is a derivative of cycloheptane, where a difluoromethyl group and an amine group are attached to the first carbon atom, and it is stabilized as a hydrochloride salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoromethyl)cycloheptan-1-aminehydrochloride typically involves the difluoromethylation of cycloheptanone followed by amination and subsequent conversion to the hydrochloride salt. One common method involves the use of difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone in the presence of a base to introduce the difluoromethyl group. The resulting intermediate is then subjected to reductive amination using ammonia or an amine source to form the amine. Finally, the amine is treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound on a large scale .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Difluoromethyl)cycloheptan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the difluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cycloheptanone derivatives, while reduction can produce various amine compounds .
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)cycloheptan-1-aminehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to introduce difluoromethyl groups into complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(Difluoromethyl)cycloheptan-1-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and stability, leading to increased biological activity. The compound may act as an inhibitor or modulator of certain pathways, depending on its structure and the target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Difluoromethyl)cyclopropan-1-aminehydrochloride
- 1-(Difluoromethyl)cyclobutan-1-aminehydrochloride
- 1-(Difluoromethyl)cyclopentan-1-aminehydrochloride
Uniqueness
1-(Difluoromethyl)cycloheptan-1-aminehydrochloride is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its smaller ring analogs. This uniqueness can result in distinct biological activities and chemical reactivity, making it valuable for specific applications .
Eigenschaften
Molekularformel |
C8H16ClF2N |
|---|---|
Molekulargewicht |
199.67 g/mol |
IUPAC-Name |
1-(difluoromethyl)cycloheptan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H15F2N.ClH/c9-7(10)8(11)5-3-1-2-4-6-8;/h7H,1-6,11H2;1H |
InChI-Schlüssel |
PLZRJJCNXSBXAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)(C(F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride](/img/structure/B13572435.png)
![7-Thiaspiro[3.5]nonan-2-one](/img/structure/B13572436.png)
![2-Oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride](/img/structure/B13572442.png)
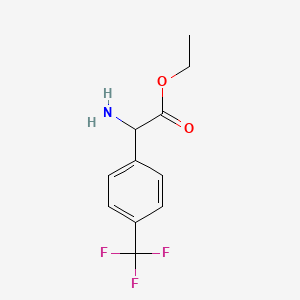
![N-[(adamantan-1-yl)methyl]-2,3-dichlorobenzamide](/img/structure/B13572451.png)
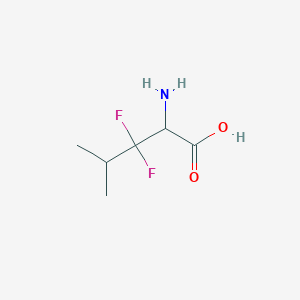
![1-[2-(2-Methoxy-4-methylphenyl)ethyl]piperazine](/img/structure/B13572465.png)
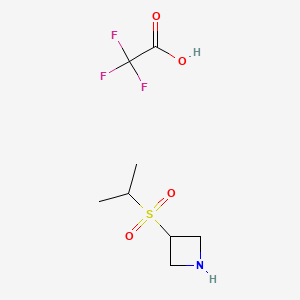
![5-nitro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]thiophene-2-carboxamide](/img/structure/B13572469.png)
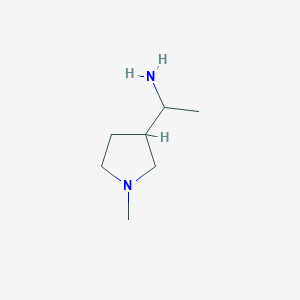
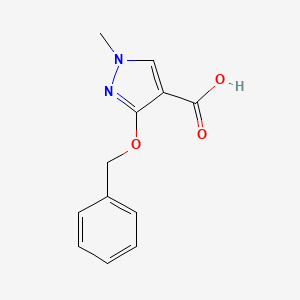
![Tert-butyl3-formyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13572500.png)
